An In-Depth Technical Guide to Ethyl 4-chloro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to Ethyl 4-chloro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-1H-indole-2-carboxylate, a halogenated derivative of the indole scaffold, serves as a pivotal building block in the synthesis of complex heterocyclic molecules. Its unique electronic properties, conferred by the chloro substituent on the benzene ring and the ester functionality at the 2-position, make it a versatile precursor for a range of pharmacologically active compounds. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, reactivity, and its emerging role in medicinal chemistry and drug development. Understanding the nuances of this compound is critical for researchers aiming to leverage its synthetic potential in the creation of novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough characterization of Ethyl 4-chloro-1H-indole-2-carboxylate is fundamental for its effective use in synthesis and for quality control. The key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 53590-46-8 | [1][2] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [1] |
| Molecular Weight | 223.66 g/mol | [1] |
| Appearance | Faint beige or pale-yellow powder/solid | [1][3] |
| Melting Point | 168-170 °C | [1] |
| Boiling Point (Predicted) | 375.0 ± 22.0 °C | [1] |
| Density (Predicted) | 1.329 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of Ethyl 4-chloro-1H-indole-2-carboxylate.
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¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.45 (br s, 1H, NH), 7.33 (d, J=7.0 Hz, 1H), 7.32 (dd, J=4.5, 1.0 Hz, 1H), 7.23 (t, J=7.5 Hz, 1H), 7.16 (dd, J=7.5, 1.0 Hz, 1H), 4.44 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.43 (t, J=7.0 Hz, 3H, OCH₂CH₃).[3]
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Infrared (IR) (Nujol, cm⁻¹): 3314 (N-H stretch), 2988, 2957, 2925, 2855 (C-H stretch), 1690 (C=O stretch, ester), 1618, 1568, 1525 (C=C stretch, aromatic/indole).[3]
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Mass Spectrometry: Expected molecular ion peak (M⁺) at m/z = 223.04, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~32% intensity of M⁺).
Synthesis and Mechanistic Insights
The synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate is most commonly achieved through a multi-step process that often involves the Japp-Klingemann reaction followed by a Fischer indole synthesis. A representative synthetic protocol is detailed below.
Experimental Protocol: Synthesis of Ethyl 4-chloro-1H-indole-2-carboxylate[3]
Step 1: Formation of the Phenylhydrazone Intermediate
-
To a stirred solution of ethanol (25 mL) under an argon atmosphere at ambient temperature, add potassium tert-butoxide (11.22 g, 0.1 mol) portion-wise.
-
Once the resulting viscous solution has cooled, add diethyl ether (300 mL) followed by diethyl oxalate (13.6 mL, 0.1 mol).
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After 10 minutes, add 2-chloro-6-nitrotoluene (17.16 g, 0.1 mol). The solution will turn from yellow to dark red.
-
Transfer the reaction mixture to a stoppered conical flask and let it stand at ambient temperature for 4 hours, followed by 65 hours in a refrigerator.
-
Collect the resulting solid by filtration, wash with ether until the filtrate is colorless, and dry under suction. This intermediate is typically used without further purification.
Step 2: Reductive Cyclization (Fischer Indole Synthesis)
-
To a solution of the intermediate from Step 1 (11.2 g, 36.2 mmol) in acetic acid (250 mL), add iron powder (7.08 g, 127 mmol).
-
Heat the mixture to an external temperature of 90 °C. An exotherm will be observed, with the internal temperature reaching approximately 100 °C.
-
After the exotherm subsides (around 15 minutes), continue heating at 90 °C for an additional 3 hours.
-
Allow the reaction to cool to 45 °C and then pour it into ice-water (500 mL).
-
Extract the mixture with diethyl ether (3 x 400 mL).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by water (400 mL) and 1N HCl (2 x 300 mL).
-
Dry the organic layer over magnesium sulfate, and remove the solvent in vacuo to yield the crude product as a yellow-orange oil.
-
Purify the crude product by dissolving it in dichloromethane and passing it through a short plug of silica gel.
-
Remove the solvent to afford Ethyl 4-chloro-1H-indole-2-carboxylate as a pale-yellow solid.
Mechanistic Rationale
The synthesis leverages two classical named reactions. The initial step is a variation of the Japp-Klingemann reaction , which synthesizes hydrazones from β-keto-esters and diazonium salts. In this protocol, an in situ generated carbanion from 2-chloro-6-nitrotoluene and diethyl oxalate effectively acts as the β-keto-ester equivalent. The subsequent step is the Fischer indole synthesis , where the phenylhydrazone intermediate undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia to form the indole ring. The iron powder in acetic acid serves as the reducing agent to convert the nitro group to an amino group, which is essential for the cyclization cascade.
Caption: Synthetic workflow for Ethyl 4-chloro-1H-indole-2-carboxylate.
Chemical Reactivity and Synthetic Utility
Ethyl 4-chloro-1H-indole-2-carboxylate possesses several reactive sites that can be selectively manipulated to generate a diverse array of derivatives.
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N-H Acidity and N-Alkylation: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., KOH, NaH) to form the corresponding anion. This nucleophilic nitrogen can then be alkylated with various electrophiles, such as alkyl halides, to introduce substituents at the N-1 position. This is a common strategy to modulate the biological activity of indole-based compounds.[4]
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Ester Hydrolysis and Amidation: The ethyl ester group can be hydrolyzed under basic conditions (e.g., aqueous KOH) to yield the corresponding 4-chloro-1H-indole-2-carboxylic acid.[4] This carboxylic acid is a versatile intermediate that can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, DCC) to form a wide range of amide derivatives.[5]
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Reactions at the C-3 Position: The C-3 position of the indole ring is electron-rich and susceptible to electrophilic substitution reactions, such as the Mannich and Vilsmeier-Haack reactions. These reactions allow for the introduction of aminomethyl and formyl groups, respectively, which can be further elaborated.[6]
-
Hydrazinolysis: The ester functionality can be converted to a carbohydrazide by reacting with hydrazine hydrate. This hydrazide is a key intermediate for the synthesis of various heterocyclic systems, such as thiazoles and pyridazino[4,5-b]indoles.[4][6]
Caption: Key reaction pathways of Ethyl 4-chloro-1H-indole-2-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its halogenated derivatives are of particular interest due to the ability of halogens to modulate lipophilicity, metabolic stability, and binding interactions. While specific drugs derived directly from Ethyl 4-chloro-1H-indole-2-carboxylate are not yet on the market, this compound and its close analogs are crucial intermediates in the synthesis of various classes of bioactive molecules.
-
Anticancer Agents: Indole-2-carboxamides have been investigated as potent anticancer agents. For instance, derivatives of indole-2-carboxylic acid have been synthesized and evaluated as inhibitors of key protein kinases such as EGFR and CDK2, which are implicated in cancer cell proliferation.[7] Other studies have explored indole-based hybrids as potential treatments for hepatocellular carcinoma.[8]
-
Antiviral Agents: The indole scaffold is a key component of several antiviral drugs. Research has shown that derivatives of indole-2-carboxylate exhibit broad-spectrum antiviral activity against both DNA and RNA viruses, including influenza A and Coxsackie B3 virus.[9] Furthermore, indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[6]
-
Kinase Inhibitors: The structural motif of indole-2-carboxylate is found in numerous kinase inhibitors. These compounds are designed to target the ATP-binding site of kinases, which are often dysregulated in diseases such as cancer and inflammatory disorders.[10]
Safety and Handling
Ethyl 4-chloro-1H-indole-2-carboxylate is an irritant and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Inhalation: May cause respiratory irritation. Avoid breathing dust.
-
Skin Contact: Causes skin irritation. In case of contact, wash skin thoroughly with soap and water.
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
Ethyl 4-chloro-1H-indole-2-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis, coupled with the multiple reactive sites on the indole nucleus and the ester functionality, allows for the generation of diverse molecular architectures. As research into novel therapeutics continues, the strategic use of this and related halogenated indoles will undoubtedly contribute to the discovery of new and effective treatments for a wide range of diseases. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this important chemical entity.
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Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC - NIH. Available at: [Link]
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Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC - NIH. (2021-04-26). Available at: [Link]
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